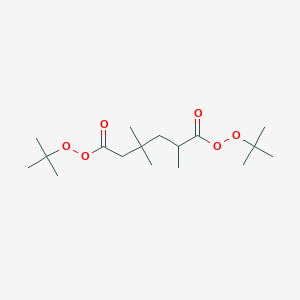
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is often used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. The compound’s molecular formula is C18H34O6, and it is characterized by the presence of two tert-butyl groups and a diperoxyadipate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,4,4-trimethyldiperoxyadipate typically involves the reaction of 2,4,4-trimethyladipic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Starting Materials: 2,4,4-trimethyladipic acid and tert-butyl hydroperoxide.
Catalyst: Often a strong acid such as sulfuric acid or a metal catalyst like iron or cobalt.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 100°C and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate undergoes several types of chemical reactions, primarily driven by its peroxide groups. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Decomposition: Upon heating, it decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: The peroxide groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates like alkenes and alcohols. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction occurs at temperatures above 100°C, often in the presence of a solvent like benzene or toluene.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the peroxide groups. The reaction conditions vary depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized organic compounds, polymers, and substituted derivatives of the original peroxide compound.
Applications De Recherche Scientifique
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of monomers to form polymers. Its ability to generate free radicals makes it valuable in studying radical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.
Mécanisme D'action
The mechanism by which di-tert-butyl 2,4,4-trimethyldiperoxyadipate exerts its effects is primarily through the generation of free radicals. Upon decomposition, the peroxide bonds break, forming highly reactive radical species. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved include:
Radical Formation: The initial step involves the homolytic cleavage of the peroxide bond.
Propagation: The generated radicals react with monomers, propagating the polymerization process.
Termination: The reaction terminates when two radicals combine, forming a stable product.
Comparaison Avec Des Composés Similaires
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate can be compared with other similar peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in structure but lacks the adipate moiety. It is also used as a radical initiator.
Benzoyl peroxide: Contains benzoyl groups instead of tert-butyl groups. It is widely used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other peroxides.
Propriétés
Numéro CAS |
21850-40-8 |
|---|---|
Formule moléculaire |
C17H32O6 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ditert-butyl 2,4,4-trimethylhexanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-12(14(19)21-23-16(5,6)7)10-17(8,9)11-13(18)20-22-15(2,3)4/h12H,10-11H2,1-9H3 |
Clé InChI |
BXBGCAYZSCEGBY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


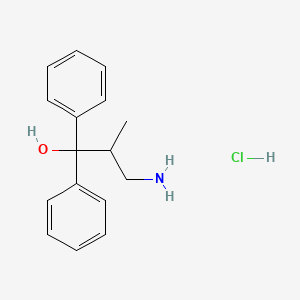
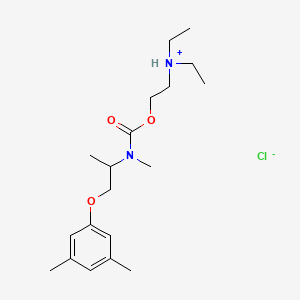
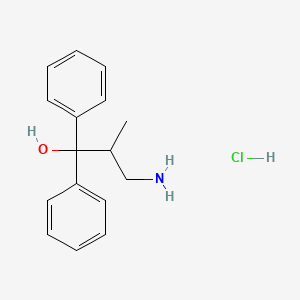
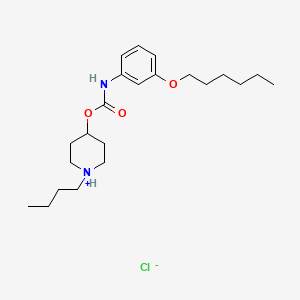
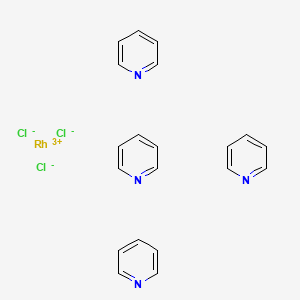
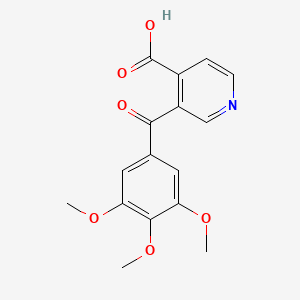


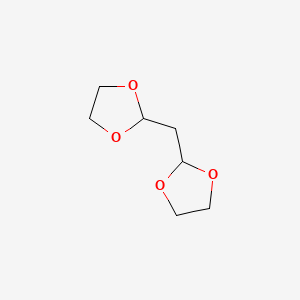
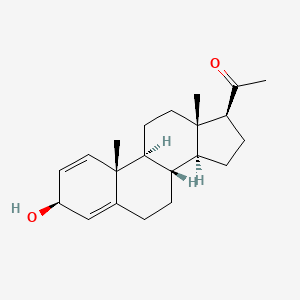
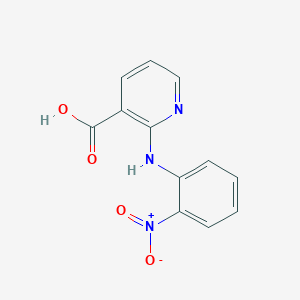

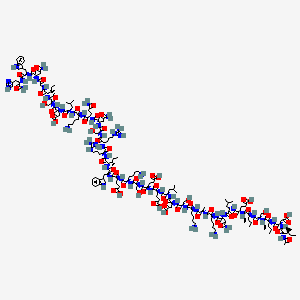
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
